Z-Wehd-fmk

Chlamydia pathogenesis CPAF proteolysis Caspase substrate selectivity

For researchers dissecting non-canonical inflammasome pathways or CPAF-mediated proteolysis, Z-WEHD-FMK offers an unrivaled selectivity window. It simultaneously inhibits caspase-1, -4, and -5 without suppressing executioner caspases-3/-7, enabling clear attribution of cell death to pyroptosis versus apoptosis. This avoids the interpretive ambiguity of pan-caspase inhibitors like Z-VAD-FMK which confound both pathways, or the pathway gap left by caspase-1-selective Z-YVAD-FMK which fails to block caspase-4/5-mediated LPS sensing. Supplied at ≥98% purity, validated for cell culture (20-80 µM) and in vivo sepsis models (3 mg/kg IP).

Molecular Formula C37H42FN7O10
Molecular Weight 763.8 g/mol
CAS No. 210345-00-9
Cat. No. B549454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Wehd-fmk
CAS210345-00-9
SynonymsCaspase-1 inhibitor (fluoromethylketone), Caspase-5 inhibitor (fluoromethylketone)
Molecular FormulaC37H42FN7O10
Molecular Weight763.8 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)/t27-,28-,29-,30-/m0/s1
InChIKeyNLZNSSWGRVBWIX-KRCBVYEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Z-WEHD-FMK (CAS 210345-00-9): A Cell-Permeable, Irreversible Inhibitor of Inflammatory Caspases for Pyroptosis and Inflammasome Research


Z-WEHD-FMK (Z-Trp-Glu(OMe)-His-Asp(OMe)-FMK) is a cell-permeable, irreversible fluoromethyl ketone peptide inhibitor that primarily targets the inflammatory caspases caspase-1, caspase-4, and caspase-5 . It also exhibits inhibitory activity against caspase-8 and cathepsin B (IC50 = 6 μM) . As a tool compound, it is widely employed to dissect inflammasome activation pathways, non-canonical pyroptosis, and IL-1β/IL-18 processing in both cell-based assays and in vivo models [1].

Why Pan-Caspase or Single-Target Inhibitors Cannot Substitute for Z-WEHD-FMK in Inflammasome-Driven Inflammation Studies


Substituting Z-WEHD-FMK with a broad-spectrum pan-caspase inhibitor (e.g., Z-VAD-FMK) or a selective caspase-1 inhibitor (e.g., Z-YVAD-FMK or Ac-YVAD-cmk) introduces significant interpretive ambiguity. Pan-caspase inhibitors mask the distinct contributions of executioner caspases (caspase-3/-7) versus inflammatory caspases, confounding the attribution of cell death phenotypes to apoptosis versus pyroptosis [1]. Conversely, single-target caspase-1 inhibitors fail to block the non-canonical inflammasome pathway driven by caspase-4 and caspase-5, which recognize cytosolic LPS and mediate endotoxin-induced pyroptosis independently of caspase-1 [2]. Z-WEHD-FMK occupies a unique selectivity niche—simultaneously inhibiting caspase-1, -4, and -5—enabling unambiguous dissection of both canonical and non-canonical inflammatory caspase signaling without suppressing the executioner caspases central to apoptosis [3].

Quantitative Differentiation of Z-WEHD-FMK Against Closest Analogs: Head-to-Head and Comparative Evidence


Direct Functional Comparison: Z-WEHD-FMK versus Z-VAD-FMK in Blocking CPAF-Dependent Proteolysis

In a head-to-head functional assay using T-REx-293-gyrB-CPAF cells, Z-WEHD-FMK at 75 μM completely blocked CPAF-dependent degradation of golgin-84 and RFX5 following CPAF induction and activation over 18 hours. In the same experimental system, the pan-caspase inhibitor Z-VAD-FMK at an identical concentration (75 μM) failed to inhibit CPAF-mediated proteolysis [1]. This demonstrates that Z-WEHD-FMK inhibits a specific proteolytic activity that is resistant to broad-spectrum caspase inhibition, suggesting target engagement beyond the classical caspase panel covered by Z-VAD-FMK.

Chlamydia pathogenesis CPAF proteolysis Caspase substrate selectivity

Target Selectivity Profile: Inflammatory Caspase Coverage of Z-WEHD-FMK versus Caspase-1-Specific Inhibitors

Z-WEHD-FMK inhibits caspase-1, caspase-4, and caspase-5, whereas the widely used alternative Z-YVAD-FMK or Ac-YVAD-cmk selectively inhibits only caspase-1 and caspase-4 . This differential target coverage has functional consequences: Z-WEHD-FMK blocks both canonical (caspase-1-dependent) and non-canonical (caspase-4/-5-dependent) inflammasome activation and pyroptosis. Caspase-5, which mediates LPS-induced non-canonical inflammasome signaling, is inhibited by Z-WEHD-FMK but not by Z-YVAD-FMK [1]. In THP-1 macrophage assays, Z-WEHD-FMK treatment produced dose-dependent inhibition of IL-1β secretion, with significant reduction observed compared to untreated controls and distinct from the inhibition profile achieved with Z-VAD-FMK [2].

Non-canonical inflammasome Pyroptosis Caspase selectivity

In Vivo Efficacy: Z-WEHD-FMK Dose-Response and Functional Outcomes in Murine Disease Models

In a murine cecal ligation and puncture (CLP) model of sepsis-induced acute lung injury, intraperitoneal administration of Z-WEHD-FMK at 3 mg/kg 1 hour post-surgery produced quantifiable therapeutic benefit. At 24 hours post-CLP, Z-WEHD-FMK-treated mice exhibited significantly lower lung wet-to-dry (W/D) weight ratios (indicating reduced pulmonary edema) and decreased lung injury scores on histopathological examination compared to vehicle-treated CLP mice [1]. In a separate mouse model of D-galactosamine/LPS-induced acute liver failure, Z-WEHD-FMK-treated ALF mice showed less severe liver damage histologically and significantly decreased serum ALT and AST levels [ALT: 479.2 ± 39 U/L] compared to untreated ALF controls [2].

Sepsis-induced acute lung injury In vivo caspase inhibition Murine CLP model

Stability and Storage: Lyophilized Z-WEHD-FMK Shelf-Life and Solution Handling Parameters

Z-WEHD-FMK in lyophilized powder form remains stable for 36 months when stored desiccated at -20°C, as validated by supplier quality control data [1]. Once reconstituted in solution, the compound should be stored at -20°C and used within 3 months to prevent potency loss, with aliquoting recommended to avoid repeated freeze-thaw cycles [2]. These stability parameters are comparable to or exceed those of other FMK-derivatized caspase inhibitors, but the documented 36-month lyophilized shelf-life provides procurement confidence for long-term project planning and batch consistency across multi-year studies [3].

Compound stability Long-term storage Experimental reproducibility

Differential Cytoprotection: Z-WEHD-FMK Cell-Type-Specific Rescue from Pyroptotic Cell Death

In ZF4 cells (zebrafish fibroblast cell line), pre-treatment with Z-WEHD-FMK for 30 minutes prior to exposure to the bacterial pathogen E. piscicida successfully inhibited both the characteristic pyroptotic morphological changes and the associated cytotoxicity induced by the pathogen [1]. This cytoprotective effect was observed at working concentrations where Z-WEHD-FMK alone showed no inherent cytotoxicity—a key requirement for meaningful caspase inhibition studies. The irreversible mechanism of FMK-derivatized peptides ensures sustained target engagement without the confounding off-target cytotoxicity observed with certain reversible or broad-spectrum inhibitors [2].

Pyroptosis inhibition Cell viability ZF4 cells

Cathepsin B Off-Target Activity: Quantitative IC50 and Cross-Compound Contextualization

Z-WEHD-FMK exhibits a robust but off-target inhibitory effect on cathepsin B activity with an IC50 of 6 μM . This off-target activity is a known property of fluoromethyl ketone-derivatized peptide inhibitors and is not unique to Z-WEHD-FMK. However, quantitative documentation of this IC50 enables researchers to: (1) design experiments at concentrations below 6 μM to minimize cathepsin B interference when studying pure caspase-dependent phenomena; or (2) recognize that at higher concentrations (>10 μM), cathepsin B inhibition may contribute to observed phenotypes. This stands in contrast to pan-caspase inhibitors like Z-VAD-FMK, which have more complex and less well-characterized off-target interaction profiles .

Off-target profiling Cathepsin B Selectivity assessment

Optimal Experimental Contexts and Application Scenarios for Z-WEHD-FMK Procurement


Non-Canonical Inflammasome and Caspase-5-Dependent Pyroptosis Studies

For research involving cytosolic LPS sensing, intracellular Gram-negative bacterial infection, or non-canonical inflammasome activation where caspase-4 and caspase-5 mediate pyroptosis independently of caspase-1, Z-WEHD-FMK is the indicated tool compound [7]. Caspase-1-selective inhibitors (Z-YVAD-FMK, Ac-YVAD-cmk) lack activity against caspase-5 and will fail to block this pathway. Use Z-WEHD-FMK at 20-80 μM in cell culture, with 30-60 minute pre-incubation prior to LPS transfection or bacterial challenge [8].

In Vivo Murine Models of Sepsis-Induced Organ Injury and Acute Inflammation

Z-WEHD-FMK has demonstrated in vivo efficacy in murine CLP sepsis models when administered intraperitoneally at 3 mg/kg [7]. Researchers investigating acute lung injury, acute liver failure, or systemic inflammatory responses in rodent models should consider Z-WEHD-FMK based on this established dosing protocol and documented reduction in organ injury biomarkers (lung W/D ratio, serum ALT/AST, histological injury scores) [8]. Solubility and formulation for in vivo use should follow supplier recommendations with DMSO-based vehicle preparation.

Chlamydia Pathogenesis and CPAF-Dependent Host Protein Degradation

In studies of Chlamydia trachomatis infection and CPAF-mediated host protein cleavage (golgin-84, RFX5, vimentin), Z-WEHD-FMK at 75-80 μM provides near-complete blockade of CPAF-dependent proteolysis, whereas pan-caspase inhibitors like Z-VAD-FMK are ineffective [7]. This unique inhibitory profile makes Z-WEHD-FMK essential for dissecting CPAF substrate specificity and validating CPAF as a therapeutic target [8]. Pre-treat cells with Z-WEHD-FMK for 30-60 minutes prior to CPAF induction for optimal inhibition.

Discrimination of Pyroptosis from Apoptosis in Cell Death Mechanism Studies

Z-WEHD-FMK selectively inhibits inflammatory caspases (caspase-1, -4, -5) without suppressing executioner caspases (caspase-3, -7), enabling unambiguous assignment of cell death phenotypes to pyroptosis versus apoptosis [7]. This selectivity contrasts with pan-caspase inhibitors like Z-VAD-FMK, which block both pathways and obscure mechanistic interpretation. For apoptosis-pyroptosis discrimination assays, co-treatment with caspase-3/-7 activity probes or LDH release assays is recommended, using Z-WEHD-FMK at 20-50 μM in standard cell culture conditions [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Wehd-fmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.